HaloPROTAC3 -

HaloPROTAC3

Catalog Number: EVT-1534871
CAS Number:
Molecular Formula: C41H55ClN4O8S
Molecular Weight: 799.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HaloPROTAC3 is a degrader of HaloTag fusion proteins.
Overview

HaloPROTAC3 is a small molecule designed to induce the degradation of proteins tagged with HaloTag, a widely used fusion tag in molecular biology. This compound is part of a class known as Proteolysis Targeting Chimeras (PROTACs), which function by harnessing the ubiquitin-proteasome system to selectively degrade target proteins. HaloPROTAC3 specifically utilizes ligands that bind to the von Hippel-Lindau E3 ligase, facilitating the ubiquitination and subsequent degradation of HaloTag-fused proteins.

Source and Classification

HaloPROTAC3 was developed through a series of studies aimed at improving the efficacy and specificity of small molecule PROTACs. It is classified under the category of chemical probes for targeted protein degradation, which has applications in both research and therapeutic contexts. The development of HaloPROTAC3 builds on previous iterations, such as HaloPROTAC1 and HaloPROTAC2, which demonstrated varying degrees of effectiveness in protein degradation.

Synthesis Analysis

Methods

The synthesis of HaloPROTAC3 involves several key steps, including the design of a bifunctional molecule that can interact with both the target protein (HaloTag) and the E3 ligase (VHL). The initial synthesis begins with the selection of appropriate ligands that exhibit high affinity for VHL. These ligands are then chemically linked to a HaloTag-binding moiety using a linker that can vary in length to optimize degradation efficiency.

Technical Details

The synthesis typically employs solid-phase peptide synthesis techniques, allowing for precise control over the molecular structure. The final product is characterized using techniques such as high-performance liquid chromatography and mass spectrometry to confirm purity and identity.

Molecular Structure Analysis

Structure

HaloPROTAC3 features a bifunctional structure that includes a ligand for VHL on one end and a moiety that specifically binds to HaloTag on the other. The molecular design aims to create a stable yet flexible compound that can effectively bring the target protein into proximity with the E3 ligase.

Data

The compound has been shown to induce significant degradation of GFP-HaloTag7 fusion proteins, achieving up to 90% degradation at low concentrations (625 nM), with a half-maximal degradation concentration (DC50) calculated at 19 nM . This high potency makes it one of the most effective PROTACs reported to date.

Chemical Reactions Analysis

Reactions

HaloPROTAC3 operates through a mechanism that involves binding to both the target protein and E3 ligase, leading to ubiquitination of the target. This process triggers proteasomal degradation, effectively reducing the levels of the desired protein within cells.

Technical Details

The reaction mechanism is reliant on the formation of a ternary complex involving HaloPROTAC3, the HaloTag-fused protein, and VHL. Upon binding, VHL facilitates the transfer of ubiquitin moieties onto the target protein, marking it for degradation by the proteasome.

Mechanism of Action

Process

The action of HaloPROTAC3 begins when it binds to HaloTag on the target protein while simultaneously engaging VHL. This dual binding induces conformational changes that promote ubiquitination. Once ubiquitinated, the target protein is recognized by the proteasome, leading to its degradation.

Data

Studies indicate that treatment with HaloPROTAC3 results in rapid degradation kinetics, with approximately 50% reduction in target proteins observed within 30 minutes under optimal conditions . This rapid action highlights its potential utility in experimental settings where quick modulation of protein levels is required.

Physical and Chemical Properties Analysis

Physical Properties

HaloPROTAC3 is characterized as a cell-permeable compound, allowing it to effectively enter cells and exert its effects on intracellular proteins. Its solubility and stability are optimized for use in biological assays.

Chemical Properties

The compound's chemical properties include specific interactions with both VHL and HaloTag, which are crucial for its function as a degrader. The structure's design minimizes off-target effects while maximizing binding affinity .

Applications

Scientific Uses

HaloPROTAC3 has significant applications in biochemical research, particularly in studies involving targeted protein degradation. It allows researchers to investigate protein function by selectively knocking down specific proteins without altering others. Additionally, its use extends into therapeutic research, where it holds promise for developing treatments that require precise modulation of protein levels, such as in cancer therapy or genetic diseases.

Introduction to Targeted Protein Degradation and PROTACs

Overview of Proteolysis-Targeting Chimeras (PROTACs) as Chemical Biology Tools

Proteolysis-Targeting Chimeras (PROTACs) represent a transformative class of heterobifunctional molecules designed to exploit the cell's endogenous ubiquitin-proteasome system (UPS) for targeted protein degradation. Unlike conventional small-molecule inhibitors that block protein activity, PROTACs catalytically induce the degradation of specific proteins, thereby eliminating all their functional roles—including enzymatic, scaffolding, and structural functions. A typical PROTAC consists of three modular components: (1) a ligand that binds the protein of interest (POI), (2) an E3 ubiquitin ligase-recruiting ligand, and (3) a linker connecting these two moieties. Upon forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin chains to the POI. This polyubiquitination marks the target for recognition and destruction by the 26S proteasome [1] [5]. The catalytic nature of PROTACs allows for sustained target degradation even after drug clearance, offering significant advantages over occupancy-driven inhibitors in terms of potency, duration of action, and potential to target "undruggable" proteins [5].

Evolution of E3 Ligase Recruitment Strategies: From Peptidic to Small Molecule Ligands

The development of effective PROTACs initially faced a major hurdle: the reliance on peptidic ligands for E3 ligase recruitment. Early PROTACs utilized peptide sequences derived from natural E3 ligase substrates (e.g., HIF-1α for VHL or IκBα for β-TRCP) to engage ligases like VHL or SCF complexes. While these peptidic PROTACs demonstrated proof-of-concept efficacy, they suffered from poor cell permeability, metabolic instability, and limited oral bioavailability due to their large molecular weights (>1 kDa) and peptide-like properties [1] [5]. The field underwent a paradigm shift with the discovery of drug-like small-molecule ligands for key E3 ligases. Critical breakthroughs included:

  • VHL Ligands (2012): Structure-guided design yielded hydroxyproline-based inhibitors (e.g., VH032, VH298) that mimic the hypoxic-inducible factor (HIF-1α) interaction with VHL. These compounds exhibited nanomolar binding affinity and favorable drug-like properties [5].
  • CRBN Ligands: Thalidomide derivatives (e.g., pomalidomide, lenalidomide) were found to bind cereblon (CRBN), enabling their repurposing for PROTAC design [5].

Table 1: Evolution of Key E3 Ligands for PROTAC Development

GenerationE3 LigaseLigand TypeRepresentative PROTACLimitationsAdvantages
FirstVHL, SCFPeptides (7-12 aa)Protac-1Low permeability, instabilityProof-of-concept degradation
SecondVHL, CRBNSmall moleculesARV-771 (VHL), dBET1 (CRBN)Moderate potency (μM DC₅₀)Improved cell permeability, oral bioavailability
ThirdOptimized VHLHigh-affinity small moleculesHaloPROTAC3 (VHL)Linker dependencyNanomolar DC₅₀, high degradation efficiency

These small-molecule ligands enabled the synthesis of PROTACs with significantly improved pharmacological profiles. PROTACs incorporating VHL ligands (e.g., VH032 derivatives) demonstrated enhanced cellular potency, with degradation concentrations (DC₅₀) in the low micromolar to nanomolar range [1] [5].

Rationale for Developing HaloPROTAC3: Bridging HaloTag7 Fusion Proteins and VHL E3 Ligase

HaloPROTAC3 emerged as a solution to two interconnected challenges in targeted protein degradation: (1) the scarcity of high-affinity ligands for many intracellular proteins, and (2) the need for versatile, generalizable degradation tools for chemical biology research. Rather than targeting a specific endogenous protein, HaloPROTAC3 was engineered to degrade any protein genetically fused to HaloTag7—a 34 kDa engineered bacterial dehalogenase that forms an irreversible covalent bond with chloroalkane ligands [1] [3] [8]. The design rationale leveraged three key innovations:

  • Irreversible HaloTag Engagement: The chloroalkane moiety of HaloPROTAC3 forms a stable covalent bond with HaloTag7, ensuring prolonged ternary complex formation and efficient ubiquitination of the fusion protein [8].
  • Optimized VHL Recruitment: HaloPROTAC3 incorporates a high-affinity VHL ligand (VH032 derivative) with an IC₅₀ of 0.54 µM, enabling robust recruitment of the CRL2^VHL E3 ligase complex [1] [3].
  • Empirically Optimized Linker: A polyethylene glycol (PEG)-based 16-atom linker bridges the chloroalkane and VHL ligand moieties. Systematic linker length optimization revealed that this specific spacer length maximizes cooperative binding between HaloTag7 and VHL, minimizing steric clashes and auto-inhibitory effects observed with shorter or longer linkers [1].

Table 2: Key Physicochemical and Functional Properties of HaloPROTAC3

PropertyValueMethod/Notes
Molecular Weight799.42 g/molC₄₁H₅₅ClN₄O₈S
CAS Number1799506-07-2Unique chemical identifier
Solubility>83 mg/mL in DMSO (104 mM)Sonication/heating recommended
HaloTag7 BindingIrreversible covalentVia chloroalkane moiety
VHL Binding Affinity (IC₅₀)0.54 ± 0.06 µMFluorescence polarization assay [1]
DC₅₀ (GFP-HaloTag7)19 ± 1 nMFlow cytometry in HEK293 cells [1]
Maximal Degradation (Dₘₐₓ)90 ± 1% at 625 nMImmunoblot/flow cytometry [1] [3]

This design yielded exceptional degradation efficiency. In HEK293 cells expressing GFP-HaloTag7, HaloPROTAC3 achieved 90 ± 1% degradation at 625 nM with a DC₅₀ of 19 ± 1 nM—making it one of the most potent PROTACs reported at the time of its development [1]. The enantiomeric control compound (ent-HaloPROTAC3), featuring D-hydroxyproline and D-valine residues, binds HaloTag7 but not VHL, and fails to induce degradation, confirming the VHL-dependent mechanism [1] [8]. By bridging a self-labeling protein tag and a high-affinity E3 ligase ligand, HaloPROTAC3 established a versatile platform for rapid, reversible, and titratable knockdown of proteins in diverse experimental contexts.

Properties

Product Name

HaloPROTAC3

IUPAC Name

(2S,4R)-N-(2-(2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)ethoxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide

Molecular Formula

C41H55ClN4O8S

Molecular Weight

799.42

InChI

InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1

InChI Key

UABTZMQNIWDHGQ-JGNAJVFASA-N

SMILES

O=C([C@H]1N(C([C@@H](N(CC2=C3C=CC=C2)C3=O)C(C)C)=O)C[C@H](O)C1)NCC4=CC=C(C5=C(C)N=CS5)C=C4OCCOCCOCCOCCCCCCCl

Solubility

Soluble in DMSO

Synonyms

HaloPROTAC-3; HaloPROTAC 3; Halo PROTAC-3; HaloPROTAC3

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